Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
Overview
Description
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Reduction of Isoquinoline Derivatives: One common synthetic route involves the reduction of isoquinoline derivatives to form the tetrahydroisoquinoline core. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using reagents like carbon monoxide in the presence of a catalyst.
Hydrochloride Formation: The hydrochloride salt is typically formed by treating the carboxylate with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, involving reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, oxygen (O2) in the presence of a catalyst.
Reduction: NaBH4, LiAlH4, H2 with a catalyst.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: Isoquinoline derivatives, quinones.
Reduction: Reduced isoquinoline derivatives.
Substitution: Alkylated tetrahydroisoquinolines.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives are important structural motifs of various natural products and therapeutic lead compounds .
Mode of Action
It is known that tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
It is known that tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a p-gp substrate . The compound is also BBB permeant, which means it can cross the blood-brain barrier .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, neurological disorders, and cardiovascular conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride: Similar structure but different position of the carboxylate group.
Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride: Similar core structure but with a fluorine atom at the 8th position.
Uniqueness: Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which affects its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9;/h2-4,12H,5-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQHHVHUWVSLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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